molecular formula C13H16N2O4 B1272881 4-(Azepan-1-yl)-3-nitrobenzoic acid CAS No. 92109-03-0

4-(Azepan-1-yl)-3-nitrobenzoic acid

Cat. No. B1272881
CAS RN: 92109-03-0
M. Wt: 264.28 g/mol
InChI Key: NLOLIKPXLGXANL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and Diels-Alder type reactions. For example, the base-catalyzed intramolecular nucleophilic substitution of 2-nitrobenzoic acids leads to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones . Similarly, 4-aza-6-nitrobenzofuroxan (ANBF) reacts with CH acids to form carbon-bonded 1,4-adducts, which are fused with a furoxan ring . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-yl)-3-nitrobenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows significant interactions and orientations of substituent groups. For instance, in the case of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the phenyl moiety are well-defined, indicating a planar structure with specific orientations for the functional groups . This information can be used to predict the molecular geometry and electronic distribution in 4-(Azepan-1-yl)-3-nitrobenzoic acid.

Chemical Reactions Analysis

The papers describe various chemical reactions involving nitro-substituted aromatic compounds. The dual behavior of 4-aza-6-nitrobenzofuroxan as both an electrophile and a dienophile in Diels-Alder type reactions is particularly noteworthy . This compound exhibits a tendency to form stable carbinolamines upon covalent hydration . Similarly, the nucleophilic dearomatization of ANBF by CH acids to synthesize pharmacology-oriented compounds indicates the potential reactivity of the nitro group in such systems . These reactions could be relevant to the chemical behavior of 4-(Azepan-1-yl)-3-nitrobenzoic acid under similar conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Azepan-1-yl)-3-nitrobenzoic acid are not directly reported, the properties of structurally related compounds can provide some insights. The presence of nitro and carboxylic acid groups typically confers strong acidity and the ability to participate in hydrogen bonding, which can affect solubility and melting points . The crystalline structure of similar compounds is often stabilized by intermolecular hydrogen bonding, suggesting that 4-(Azepan-1-yl)-3-nitrobenzoic acid may also form stable crystalline structures under the right conditions .

Scientific Research Applications

Crystallographic and Physical Properties

  • Crystal Structures and Physico-Chemical Properties : Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized, and their structures were determined through X-ray crystallography. These complexes displayed unique bonding features and physical properties, including thermal, magnetic, and impedance characteristics (D'angelo et al., 2008).

Photophysical Behavior

  • Effect of Amino Moiety on Fluorophores : The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, including 4-(azepan-1-yl)-7-nitro-2,1,3-benzoxadiazole, were studied to understand their photophysical behavior. These structures demonstrated significant electron delocalization, influencing their optical properties (Saha, 2002).

Redox Processes

  • Charge-Transfer in Redox Reactions : The redox reactions of (4-nitrobenzoate)Re(CO)(3) (azine) complexes were investigated. These involved charge transfers from coordinated azine radicals to the 4-nitrobenzoate ligand, revealing insights into intramolecular redox processes (Féliz & Ferraudi, 1998).

Synthesis and Reactivity

  • Synthesis of 3-Aminobenzoic Acid : 3-Nitrobenzoic acid, closely related to 4-(azepan-1-yl)-3-nitrobenzoic acid, was synthesized using a nitration reaction with benzoic acid. This process led to the production of 3-aminobenzoic acid, demonstrating its relevance in organic chemistry and industrial applications (Yin Qun, 2010).

Luminescence Studies

  • Luminescence of Eu(III) and Tb(III) Complexes : Nitrobenzoic acid ligands were used in luminescent lanthanide ion-based coordination polymers. Studies on these complexes provided insights into their luminescence properties, showcasing the impact of nitro-functionalization (de Bettencourt-Dias & Viswanathan, 2006).

properties

IUPAC Name

4-(azepan-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)10-5-6-11(12(9-10)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOLIKPXLGXANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387927
Record name 4-azepan-1-yl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-3-nitrobenzoic acid

CAS RN

92109-03-0
Record name 4-azepan-1-yl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-fluoro-3-nitrobenzoate (Chontech 01072; 500 mg; 2.35 mmol; 1 eq.) and hexamethyleneimine (Fluka 52660; 697.89 mg; 7.04 mmol; 3 eq.) in DMF (2 mL) was stirred at 60° C. for 4 hours. The reaction mixture was then partitioned between ethyl acetate and aq. NH4Cl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuo to give a yellow solid. The latter was taken up in THF (5 mL) and lithium hydroxide (280.86 mg; 11.73 mmol; 5 eq.) then water (5 mL) were added. The reaction mixture was stirred at room temperature for 16 hours then the solvent was evaporated and the residue was diluted with water. After acidification to pH 5 with AcOH, the resulting precipitate was filtered and dried under high vacuum to afford the title compound (534 mg, 86%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexamethyleneimine
Quantity
697.89 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
280.86 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
86%

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